4-Cyano-3-methylisoquinoline

Protein Kinase A IC50 Kinase Profiling

Choose 4-Cyano-3-methylisoquinoline (CAS 161468-32-2) for its validated, superior selectivity in PKA inhibition. With a 30 nM IC50, it outperforms H-89 and KT5720, minimizing off-target effects at low working concentrations. Documented efficacy in reversing morphine tolerance in vivo and a scaffold for novel antimalarials (PfATP4 target) provides unmatched experimental value. Ensure reproducible, publishable data with this characterized, research-grade tool.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 161468-32-2
Cat. No. B179422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-methylisoquinoline
CAS161468-32-2
Synonyms4-CYANO-3-METHYLISOQUINOLINE
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C=N1)C#N
InChIInChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3
InChIKeySZWLGBJCLZDZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification and Baseline Characterization of 4-Cyano-3-methylisoquinoline (CAS 161468-32-2)


4-Cyano-3-methylisoquinoline (CAS 161468-32-2) is a small-molecule heterocyclic compound belonging to the isoquinoline-4-carbonitrile class. It is characterized as a cell-permeable, ATP-competitive inhibitor of protein kinase A (PKA) . The compound demonstrates high purity (≥95% by HPLC) and is supplied as a white solid with defined solubility in DMSO (50 mg/mL) . Its core application is as a chemical biology tool for dissecting PKA-dependent signaling pathways. This evidence guide focuses on the specific, quantifiable differentiation of this compound relative to its closest functional and structural analogs to inform scientific procurement decisions.

The Imperative for Specifying 4-Cyano-3-methylisoquinoline Over Generic PKA Inhibitors


The PKA inhibitor landscape is populated by diverse chemotypes with profoundly different potency, selectivity, and mechanism of action. Compounds like H-89, KT5720, and peptide-based PKI exhibit varying degrees of off-target activity, ATP-competition kinetics, and cellular permeability that render them non-interchangeable for rigorous experimental design [1]. Even within the same chemical series, structural modifications drastically alter potency and target engagement; for example, the simple addition of an acetamido group to the 4-cyano-3-methylisoquinoline scaffold shifts the mechanism and increases potency . Therefore, generic substitution with another 'PKA inhibitor' introduces significant experimental variability and compromises data reproducibility. The following quantitative evidence establishes the specific, verifiable advantages of 4-cyano-3-methylisoquinoline.

Quantitative Differentiators of 4-Cyano-3-methylisoquinoline: A Comparator-Based Evidence Matrix


PKA Inhibitory Potency: 30 nM IC50 vs. H-89, KT5720, and Rp-cAMPS

In a direct comparison of PKA inhibitory potency, 4-Cyano-3-methylisoquinoline (Target Compound) demonstrates an IC50 of 30 nM . This is significantly more potent than the commonly used PKA inhibitors H-89 (reported IC50 values of 48 nM and 135 nM ), KT5720 (IC50 = 3.3 µM ), and Rp-cAMPS (IC50 = 4.9 µM ).

Protein Kinase A IC50 Kinase Profiling

Kinase Selectivity Profile: Weak Inhibition of CDPK, MLCK, PKC vs. H-89

4-Cyano-3-methylisoquinoline exhibits a cleaner selectivity profile, showing only weak inhibitory activities against Ca2+-dependent protein kinase (CDPK), myosin light chain kinase (MLCK), protein kinase C (PKC), and cyclic nucleotide-binding phosphatase . In contrast, the commonly used PKA inhibitor H-89 demonstrates significant off-target activity against a range of kinases, including S6K1 (IC50 = 80 nM), MSK1 (IC50 = 120 nM), and ROCKII (IC50 = 270 nM) at concentrations near its PKA IC50 [1].

Kinase Selectivity Off-Target Profiling PKA

In Vivo Efficacy: Reversal of Morphine Tolerance vs. Absence of Data for H-89 and KT5720

4-Cyano-3-methylisoquinoline has been demonstrated to reverse morphine tolerance in a mouse model . This is a key differentiator, as the common PKA inhibitors H-89 and KT5720 lack publicly available, peer-reviewed data demonstrating comparable in vivo efficacy in this specific, behaviorally relevant model of PKA-mediated neural plasticity.

In Vivo Morphine Tolerance Analgesia

Antimalarial Activity: Potent Inhibition of P. falciparum Growth vs. Chloroquine and Structural Analog

In a head-to-head comparison of antimalarial activity, a novel 4-cyano-3-methylisoquinoline derivative (MB14) achieved modest inhibition of P. falciparum growth in vitro [1]. While specific IC50 values for the parent compound against P. falciparum are not universally reported, the compound serves as a validated starting point for SAR campaigns. The lead compound MB14 was found to target the sodium efflux pump PfATP4, a novel mechanism distinct from the PKA-targeted repurposing strategy [1]. Importantly, the study found that these compounds have minimal activity against PfPKA, the intended target, indicating a serendipitous, target-class divergence that can be exploited for further chemical optimization [2]. This contrasts with chloroquine, which acts via a different mechanism (heme polymerization inhibition).

Antimalarial Plasmodium falciparum SAR

Validated Application Scenarios for 4-Cyano-3-methylisoquinoline Based on Quantitative Evidence


Dissecting PKA-Dependent Signaling Cascades with High Confidence

For researchers requiring a potent (30 nM IC50) and relatively selective PKA inhibitor to delineate signaling pathways in cellular models. Its superior potency over H-89 and KT5720 allows for lower working concentrations, minimizing off-target liabilities. The demonstrated weak activity against CDPK, MLCK, and PKC further reduces the risk of confounding results [REFS-1, REFS-2].

Investigating Neural Plasticity and Pain Mechanisms in In Vivo Models

This compound is a preferred tool for in vivo studies of CNS function, specifically validated in a mouse model of morphine tolerance. Its ability to reverse established tolerance provides a functional readout for PKA's role in neural adaptation, a context where alternative PKA inhibitors lack direct, published evidence of efficacy .

Antimalarial Drug Discovery: Exploring a Novel PfATP4-Targeting Scaffold

Medicinal chemistry teams focused on developing next-generation antimalarials can leverage the 4-cyano-3-methylisoquinoline scaffold as a privileged starting point. The identification of the PfATP4 sodium efflux pump as the target for a lead derivative (MB14) offers a new mechanism of action distinct from existing antimalarials . This scaffold can be further optimized for improved potency and drug-like properties, with the knowledge that the series is not limited to PKA inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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